Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of azabicyclo[2.2.2]octane, a bicyclic amine structure known for its stability and unique chemical properties. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted azabicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known bicyclic amine used as a catalyst and reagent in organic synthesis.
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar in structure but lacks the hydroxyethyl group.
Uniqueness
Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-11-4-5-12(15)8-10(11)6-7-16/h10-12,16H,4-9H2,1-3H3 |
InChI Key |
XPCJQWCKDNBSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CCO |
Origin of Product |
United States |
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